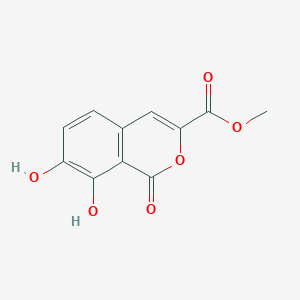
1,2-Dichloro-1,4-bis(ethylsulfanyl)but-1-en-3-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dichloro-1,4-bis(ethylsulfanyl)but-1-en-3-yne is an organic compound characterized by its unique structure, which includes two chlorine atoms, two ethylsulfanyl groups, and a but-1-en-3-yne backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-1,4-bis(ethylsulfanyl)but-1-en-3-yne typically involves the reaction of 1,2-dichloroethane with sodium ethylsulfanylacetylide under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The mixture is then stirred at a low temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and solvents, along with optimized reaction conditions to maximize yield and purity. The reaction is typically monitored using techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy to ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-1,4-bis(ethylsulfanyl)but-1-en-3-yne undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to produce the corresponding alkanes.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Hydroxide ions (OH⁻), amines (NH₂)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alkanes
Substitution: Hydroxylated or aminated derivatives
Scientific Research Applications
1,2-Dichloro-1,4-bis(ethylsulfanyl)but-1-en-3-yne has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,2-Dichloro-1,4-bis(ethylsulfanyl)but-1-en-3-yne involves its interaction with molecular targets such as enzymes and receptors. The compound’s ethylsulfanyl groups can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the chlorine atoms can participate in halogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dichloro-1,4-bis(methylsulfanyl)but-1-en-3-yne
- 1,2-Dichloro-1,4-bis(propylsulfanyl)but-1-en-3-yne
Uniqueness
1,2-Dichloro-1,4-bis(ethylsulfanyl)but-1-en-3-yne is unique due to its specific combination of ethylsulfanyl groups and chlorine atoms, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
478397-91-0 |
|---|---|
Molecular Formula |
C8H10Cl2S2 |
Molecular Weight |
241.2 g/mol |
IUPAC Name |
1,2-dichloro-1,4-bis(ethylsulfanyl)but-1-en-3-yne |
InChI |
InChI=1S/C8H10Cl2S2/c1-3-11-6-5-7(9)8(10)12-4-2/h3-4H2,1-2H3 |
InChI Key |
GUDCDTULSHDNRI-UHFFFAOYSA-N |
Canonical SMILES |
CCSC#CC(=C(SCC)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({4-[(4-Chlorophenyl)methoxy]phenyl}methylidene)hydrazine-1-carboxamide](/img/structure/B14245081.png)
![1,2-Bis{[(hex-5-yn-1-yl)oxy]methyl}benzene](/img/structure/B14245088.png)
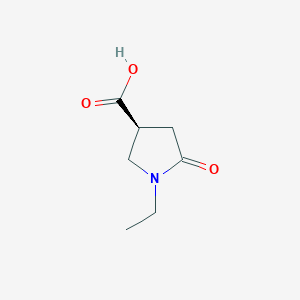
![1-[Difluoro(pentafluoroethoxy)methoxy]-1,2,2-trifluoroethene](/img/structure/B14245103.png)
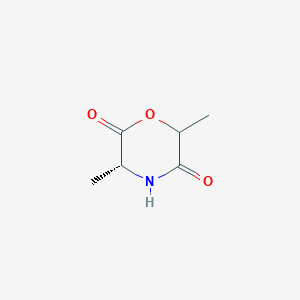
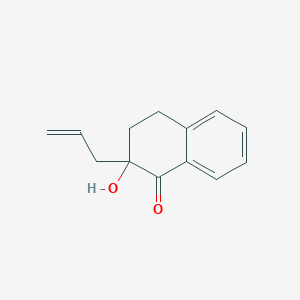
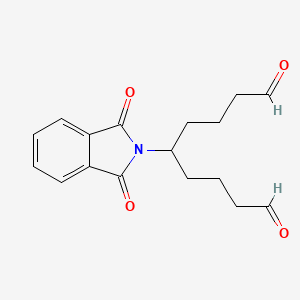
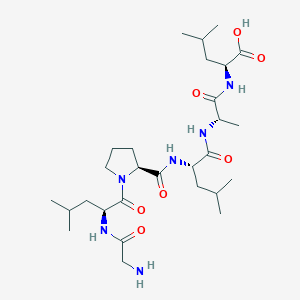

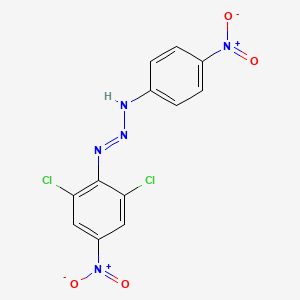
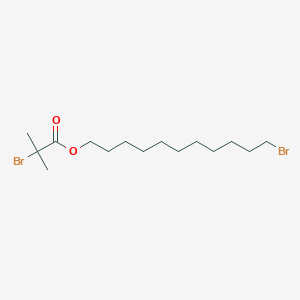
![S-[(Furan-2-yl)methyl] 3,7-dimethylocta-2,6-dienethioate](/img/structure/B14245143.png)

